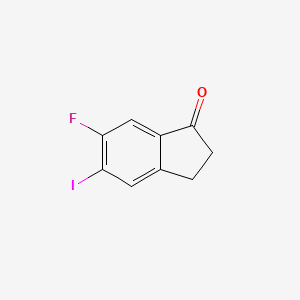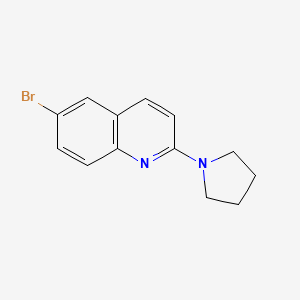
6-Bromo-2-(pyrrolidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6-position and a pyrrolidinyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(pyrrolidin-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline, which is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.
Formation of Pyrrolidinyl Group: The brominated quinoline is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group at the 2-position. This step often requires a catalyst such as palladium and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 6-Bromo-2-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduced quinoline derivatives with altered electronic properties.
科学的研究の応用
6-Bromo-2-(pyrrolidin-1-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Bromo-2-(pyrrolidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and selectivity, while the bromine atom can influence the compound’s electronic properties and reactivity.
類似化合物との比較
6-Bromoquinoline: Lacks the pyrrolidinyl group, making it less versatile in terms of biological activity.
2-(Pyrrolidin-1-yl)quinoline: Lacks the bromine atom, which can affect its reactivity and binding properties.
6-Chloro-2-(pyrrolidin-1-yl)quinoline: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.
Uniqueness: 6-Bromo-2-(pyrrolidin-1-yl)quinoline is unique due to the combined presence of the bromine atom and the pyrrolidinyl group, which confer distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields.
特性
分子式 |
C13H13BrN2 |
|---|---|
分子量 |
277.16 g/mol |
IUPAC名 |
6-bromo-2-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C13H13BrN2/c14-11-4-5-12-10(9-11)3-6-13(15-12)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
InChIキー |
UCCZXVNCYREVJI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC3=C(C=C2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


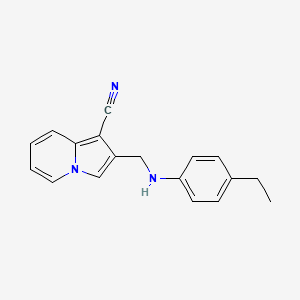
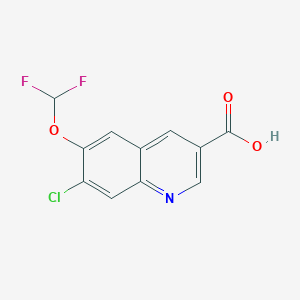
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)

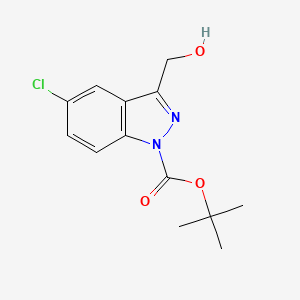

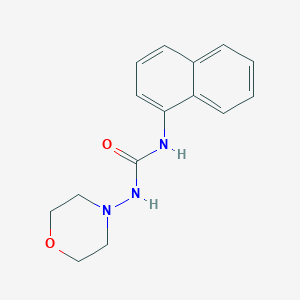




![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)

